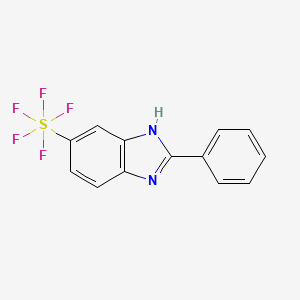

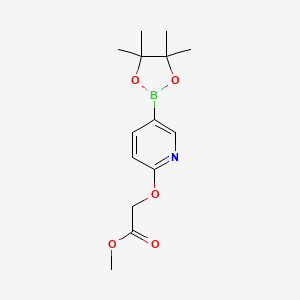

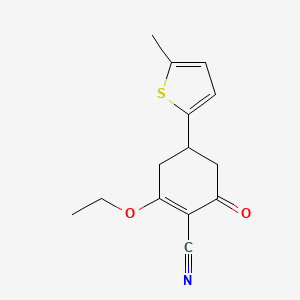

5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile

Übersicht

Beschreibung

“5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves a multistep process. One method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The synthesis process is characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide . This is followed by a cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .Wissenschaftliche Forschungsanwendungen

1. Organic and Medicinal Synthesis

- Application : 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are used to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

- Methods : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : The compounds synthesized have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

2. Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

- Application : 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives are synthesized and imidazole and pyrimidine rings are annulated to them .

- Methods : 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .

- Results : The synthesized structures are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

3. Pseudo-Three-Component Condensation Reaction

- Application : 5-Amino-pyrazoles are used in pseudo-three-component condensation reactions .

- Methods : 1,3-diphenyl 5-amino-pyrazole reacts with isatines to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives in water with good yields catalyzed by p-toluenesulfonic acid (p-TSA) .

- Results : The resulting compounds have potential applications in various fields, including medicinal chemistry .

4. Antimicrobial and Antiviral Activities

- Application : Pyridine compounds, which can be synthesized from 5-amino-pyrazoles, have shown antimicrobial and antiviral activities .

- Methods : The in vitro antibacterial activity of all compounds was tested on a panel of eight bacterial strains, four yeasts, and four filamentous fungi .

- Results : The compounds showed promising antimicrobial and antiviral activities .

5. Antileishmanial and Antimalarial Evaluation

- Application : Certain compounds synthesized from 5-amino-pyrazoles have shown antileishmanial and antimalarial activities .

- Methods : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 .

- Results : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

6. Synthesis of Novel Heterocyclic Systems

- Application : 5-Amino-pyrazoles are used in the synthesis of novel heterocyclic systems .

- Methods : 1,3-diphenyl 5-amino-pyrazole reacts with isatines to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives in water with good yields catalyzed by p-toluenesulfonic acid (p-TSA) .

- Results : The resulting compounds have potential applications in various fields, including medicinal chemistry .

7. Synthesis of Amino-Functionalized Pyrazolo[4,3-b]pyridines

- Application : 5-Amino-pyrazoles are used in the synthesis of amino-functionalized pyrazolo[4,3-b]pyridines .

- Methods : 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .

- Results : The synthesized structures are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Zukünftige Richtungen

The future directions for the research and development of “5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” could involve the development of an effective synthetic approach to novel derivatives of this heterocyclic system containing both an amino group and additional functionality in the pyridine ring . This would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Eigenschaften

IUPAC Name |

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXPHPYQUCVVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726325 | |

| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile | |

CAS RN |

650638-16-7 | |

| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)

![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)

![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)